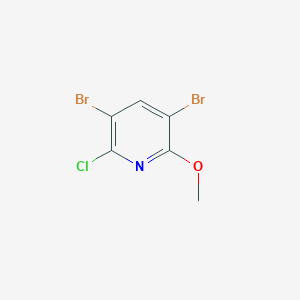

3,5-Dibromo-2-chloro-6-methoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dibromo-2-chloro-6-methoxypyridine (DCMP) is an aromatic heterocyclic compound with a broad range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a non-steroidal compound and is used in many pharmaceuticals, agrochemicals, and other products. DCMP is also used in the synthesis of drugs, agrochemicals, and other compounds. It is an important intermediate in the synthesis of several compounds, such as aminopyridines, pyridines, and pyridinium derivatives.

科学的研究の応用

3,5-Dibromo-2-chloro-6-methoxypyridine has a wide range of applications in scientific research. It is used in the synthesis of drugs, agrochemicals, and other compounds. It is also used in the synthesis of aminopyridines, pyridines, and pyridinium derivatives. This compound is also used in the synthesis of fluorescent dyes, which are used in the detection of molecules in biological systems. In addition, it is used in the synthesis of pharmaceuticals, such as antimalarial drugs, and in the synthesis of agrochemicals, such as herbicides and insecticides.

作用機序

Target of Action

Similar compounds like 4-methoxypyridine have been used as starting reagents for the synthesis of potential ligands for neuronal nicotinic acetycholine receptors .

Mode of Action

Related compounds like 5-chloro-2-methoxypyridine have been used as reactants for the preparation of biaryls via palladium-catalyzed hiyama cross-coupling .

Biochemical Pathways

It’s worth noting that boron reagents, which are structurally similar, have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

For instance, the protodeboronation of pinacol boronic esters, a process related to the metabolism of similar compounds, has been studied .

Result of Action

Action Environment

Similar compounds have been classified as combustible and toxic, indicating that their action can be influenced by environmental conditions .

実験室実験の利点と制限

3,5-Dibromo-2-chloro-6-methoxypyridine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. A limitation is that it can be toxic and can cause irritation to the skin, eyes, and respiratory tract.

将来の方向性

In the future, 3,5-Dibromo-2-chloro-6-methoxypyridine may be used in the development of new drugs and agrochemicals. Additionally, it may be used in the development of new fluorescent dyes for the detection of molecules in biological systems. It may also be used in the synthesis of new compounds, such as aminopyridines, pyridines, and pyridinium derivatives. Furthermore, it may be used to study the effects of drugs and other compounds on the central nervous system and cardiovascular system. Finally, it may be used to study the mechanism of action of drugs and other compounds.

合成法

3,5-Dibromo-2-chloro-6-methoxypyridine can be synthesized in a variety of ways. One method involves the reaction of 2-chloro-6-methoxypyridine with bromine in aqueous solution. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is exothermic. The reaction is typically conducted at room temperature, although it can be conducted at higher temperatures to increase the rate of reaction. The reaction produces this compound and hydrobromic acid as products.

特性

IUPAC Name |

3,5-dibromo-2-chloro-6-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJRTMSRCYRXHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。